![molecular formula C13H12N4O2S B2656847 N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide CAS No. 1258716-24-3](/img/structure/B2656847.png)
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
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Overview
Description
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a fused oxazole-pyridine ring system, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridine with an appropriate N–O nucleophile. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization can yield the desired oxazole-pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of enzymes like cytochrome P450.
Biology: It can be used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cytochrome P450 by binding to the enzyme’s active site, thereby blocking the biosynthesis of androgens and estrogens . The compound’s structure allows it to form stable complexes with these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but with different substituents, leading to varied biological activities.
Thiazolo[5,4-b]pyridine: Another fused heterocyclic system with applications in medicinal chemistry as kinase inhibitors.
Uniqueness
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyanothiolan group, in particular, provides unique reactivity and binding characteristics that are not present in other similar compounds.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-10-4-9(5-15-12(10)19-17-8)11(18)16-13(6-14)2-3-20-7-13/h4-5H,2-3,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXDXSKBOABMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3(CCSC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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